2-[6-(Dimethylamino)purin-9-yl]ethanol
Description
2-[6-(Dimethylamino)purin-9-yl]ethanol is a purine derivative featuring a dimethylamino group at the 6-position of the purine ring and an ethanol substituent at the 9-position. The ethanol moiety enhances hydrophilicity compared to alkyl or aryl substituents, while the dimethylamino group introduces basicity and hydrogen-bonding capabilities. Such modifications are common in medicinal chemistry to optimize pharmacokinetic properties or target-specific interactions .
Properties
IUPAC Name |
2-[6-(dimethylamino)purin-9-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-13(2)8-7-9(11-5-10-8)14(3-4-15)6-12-7/h5-6,15H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQJSGYNLJHBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Dimethylamino)purin-9-yl]ethanol typically involves the reaction of 6-(dimethylamino)purine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Starting Material: 6-(Dimethylamino)purine.
Reagent: Ethylene oxide.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, at a temperature range of 50-100°C.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as solvent extraction and distillation to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[6-(Dimethylamino)purin-9-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[6-(Dimethylamino)purin-9-yl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to nucleic acids and their interactions.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[6-(Dimethylamino)purin-9-yl]ethanol involves its interaction with specific molecular targets. The compound can bind to nucleic acids, affecting their structure and function. This interaction can inhibit the replication of viruses or the proliferation of cancer cells. The exact pathways and molecular targets involved depend on the specific application and context .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility: Ethanol-substituted purines are synthesized via nucleophilic substitution or cyclization reactions, often with moderate yields (e.g., 77% for Compound 10) .
- Biological Activity: Substituents at the 2- and 6-positions significantly influence target selectivity. For example, styryl groups enhance hydrophobic interactions, while dimethylamino groups improve solubility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[6-(dimethylamino)purin-9-yl]ethanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions). For example, in analogous purine derivatives, substituting a chloro group with an ethanolamine moiety under reflux in n-BuOH with excess amine (2.5 equiv) yielded 43% product after purification by filtration and washing with cold ethanol . Solvent choice (polar aprotic vs. protic) and catalyst loading (e.g., Pd(Ph₃)₄ at 0.05 mmol) significantly impact reaction efficiency. Column chromatography (EtOAc/hexane gradients) is commonly used for purification .
Q. Which spectroscopic techniques are optimal for characterizing the molecular structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight (e.g., [MH]+ = 375.1943 with a 2.6 ppm error ). ¹H and ¹³C NMR in deuterated solvents (e.g., CD₃OD) resolve substituent environments, such as dimethylamino protons at δ 2.85–2.99 and aromatic purine signals at δ 8.17 . Infrared (IR) spectroscopy identifies functional groups like hydroxyl (broad ~3200 cm⁻¹) and C-N stretches (1250–1350 cm⁻¹).
Q. What are the stability considerations for storing this compound, and how can degradation products be monitored?
- Methodological Answer : Store at –20°C in airtight containers under inert gas to prevent oxidation or hydrolysis. Stability assays under accelerated conditions (e.g., 40°C/75% RH) with HPLC monitoring (C18 columns, UV detection at 254 nm) can track degradation. For purine analogs, common degradation products include oxidized purine oxides or hydrolyzed ethanolamine derivatives .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in enzyme inhibition?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs with modifications to the dimethylamino group, ethanol chain, or purine core. Enzymatic assays (e.g., phosphodiesterase inhibition ) under standardized conditions (pH 7.4, 37°C) with IC₅₀ determination via fluorescence-based substrates (e.g., 3’,5’-cyclic nucleotide analogs). Pair with molecular docking (AutoDock Vina) to predict binding modes to catalytic sites, validated by site-directed mutagenesis .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Conduct pharmacokinetic studies (plasma stability, microsomal half-life) and compare with in vitro IC₅₀ values. Use isotopic labeling (e.g., ¹⁴C-ethanol moiety) to track metabolite formation in vivo. If in vivo activity is lower than in vitro, consider prodrug strategies (e.g., acetylated ethanolamine) to enhance permeability .
Q. How can molecular docking studies be integrated with experimental data to predict interactions with nucleic acid targets?
- Methodological Answer : Perform docking simulations (Schrödinger Suite) using crystal structures of target enzymes (e.g., viral polymerases or kinases). Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (Kₐ, K𝚍) or isothermal titration calorimetry (ITC) for thermodynamic profiling. For purine analogs, prioritize interactions with conserved catalytic residues (e.g., Asp/Freeman motifs in kinases) .
Q. What analytical approaches are recommended for quantifying this compound in complex biological matrices?
- Methodological Answer : LC-MS/MS with multiple reaction monitoring (MRM) provides high sensitivity. Use deuterated internal standards (e.g., d₃-dimethylamino analogs) to correct for matrix effects. Sample preparation via protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) ensures reproducibility. Validate methods per FDA guidelines (precision ≤15%, accuracy 85–115%) .
Data Contradiction and Theoretical Frameworks
Q. How should researchers address conflicting reports on the compound’s cytotoxicity in different cell lines?
- Methodological Answer : Replicate assays in standardized cell lines (e.g., HEK293 vs. HeLa) under identical conditions (e.g., 48-hour exposure, 10% FBS). Assess apoptosis markers (Annexin V/PI flow cytometry) and mitochondrial toxicity (JC-1 staining). Cross-validate with transcriptomic profiling (RNA-seq) to identify cell-type-specific pathways (e.g., p53 activation) .
Q. What theoretical frameworks guide the design of purine analogs for antiviral applications?
- Methodological Answer : Base modifications on transition-state analogs (e.g., TS-adenosine for viral polymerase inhibition) or allosteric modulation. Use density functional theory (DFT) to optimize electronic properties (HOMO/LUMO) for target engagement. Align with nucleoside drug design principles, such as prodrug activation (e.g., phosphorylation) in target tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
